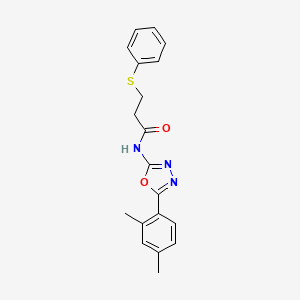

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-8-9-16(14(2)12-13)18-21-22-19(24-18)20-17(23)10-11-25-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOLEVQUEDPMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

This compound features an oxadiazole ring, which is known for its biological activity. The presence of the phenylthio group and the 2,4-dimethylphenyl moiety enhances its interaction with biological targets. The molecular formula is with a molar mass of approximately 259.30368 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the oxadiazole ring : This is achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.

- Attachment of the phenylthio moiety : This step often requires specific reagents and conditions to ensure high yields and purity.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Acidic/Basic | High |

| 2 | Substitution | Specific Reagents | Moderate |

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Antimicrobial Activity : Studies indicate that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and drug-resistant strains like vancomycin-resistant Enterococcus faecium .

- Anticancer Properties : Preliminary research suggests that oxadiazole derivatives can inhibit cancer cell growth. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism appears to involve modulation of cell signaling pathways related to apoptosis.

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of monoamine oxidases (MAOs), which are important targets in neuropharmacology. Compounds with similar structures have shown competitive inhibition against MAO-A with IC50 values in the low micromolar range .

Table 2: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | S. aureus, E. faecium | Significant inhibition |

| Anticancer | A549, MCF-7 | Cytotoxicity observed |

| Enzyme Inhibition | MAO-A | Competitive inhibition |

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of oxadiazole derivatives. For example, modifications on the phenylthio group have been shown to enhance antimicrobial potency while reducing cytotoxicity towards normal cells .

In another study involving a series of thiazole derivatives, it was found that compounds with similar structural features exhibited broad-spectrum antifungal activity against resistant strains . Such findings underscore the potential for this compound as a lead compound for further drug development.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole derivatives demonstrate substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .

Mechanism of Action

The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways. For example, compounds containing oxadiazole rings can interact with cellular targets that regulate metabolic pathways critical for cancer cell survival .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial efficacy. Related oxadiazole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Materials Science Applications

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance properties such as conductivity and thermal stability. Research has demonstrated that oxadiazole-containing polymers exhibit improved electronic characteristics suitable for applications in organic electronics.

Fluorescent Materials

The compound's potential as a fluorescent material has also been explored. The oxadiazole moiety can serve as a building block for luminescent materials used in sensors and optoelectronic devices.

Agrochemical Applications

Pesticide Development

this compound may serve as a precursor for developing novel agrochemicals. Its structural features are conducive to creating effective pesticides and herbicides that target specific pests while minimizing environmental impact .

Case Studies

-

Anticancer Studies

A study on related compounds demonstrated significant anticancer activity against multiple cell lines with varying mechanisms of action identified through molecular docking studies. The findings suggest that modifications in the oxadiazole structure can significantly influence biological activity . -

Antimicrobial Efficacy Evaluation

In vitro assays revealed that certain derivatives exhibited strong antibacterial properties against common pathogens. The results highlighted the potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Observations:

Substituent Effects on Melting Points: The target compound’s lack of polar groups (e.g., nitro in 8h or sulfonyl in 7d) suggests a lower melting point compared to 8h (158–159°C) and 7d (78–80°C). Electron-withdrawing substituents like nitro increase intermolecular interactions, raising melting points . The phenylthio group in the target compound may enhance solubility in nonpolar solvents compared to thiazolyl-containing analogues (8d, 8e) .

Molecular Weight and Lipophilicity:

- The target compound (MW 352.43) is lighter than sulfonyl-piperidine derivatives (e.g., 7d, MW 535.06), which may improve pharmacokinetic profiles by enhancing membrane permeability .

Q & A

Q. Process Chemistry Considerations :

- Catalyst Screening : Replace COMU® with cost-effective coupling agents like HATU for amide bond formation .

- Solvent Recycling : Use DMF in a closed-loop system to reduce waste and costs .

- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., thiol coupling) to improve safety and yield .

Advanced: What strategies validate target engagement in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand stabilization in lysates or live cells upon heating.

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the propanamide backbone to crosslink and identify bound targets .

- SPR Biosensing : Measure real-time binding kinetics (e.g., ka/kd rates) to confirm interaction with purified enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.